![molecular formula C22H35N5O4 B12527959 L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- CAS No. 865874-86-8](/img/structure/B12527959.png)
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- is a complex organic compound with the molecular formula C22H35N5O4 and a molecular weight of 433.551 This compound is known for its unique structural features, which include a prolinamide backbone, a cyclohexyl group, and a histidyl moiety protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the Histidine Moiety: The histidine amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Formation of the Prolinamide Backbone: The proline derivative is coupled with the protected histidine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, typically using cyclohexyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the Boc-protected histidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Cyclohexyl bromide, tert-butoxycarbonyl chloride (Boc-Cl)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl- (2S)-2-cyclohexylglycyl-4-amino-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-, (4S)-
- Other prolinamide derivatives with different protecting groups and side chains.
Uniqueness
L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl- is unique due to its specific combination of structural features, including the cyclohexyl group and the Boc-protected histidine moiety
Propiedades
Número CAS |
865874-86-8 |
|---|---|
Fórmula molecular |
C22H35N5O4 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(2-cyclohexyl-1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C22H35N5O4/c1-22(2,3)31-21(30)26-16(20(29)27-11-7-10-17(27)18(23)28)12-15-13-24-19(25-15)14-8-5-4-6-9-14/h13-14,16-17H,4-12H2,1-3H3,(H2,23,28)(H,24,25)(H,26,30)/t16-,17-/m0/s1 |
Clave InChI |
JKEJIEJRMFGPAK-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(N1)C2CCCCC2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN=C(N1)C2CCCCC2)C(=O)N3CCCC3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
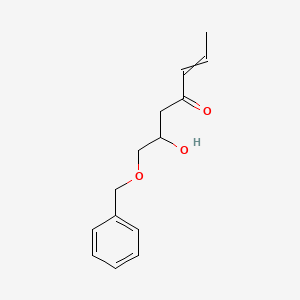
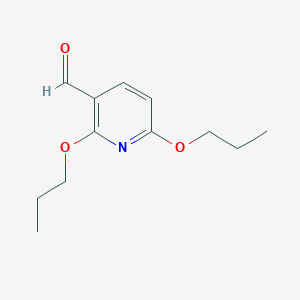
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
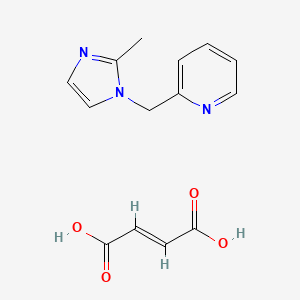
![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
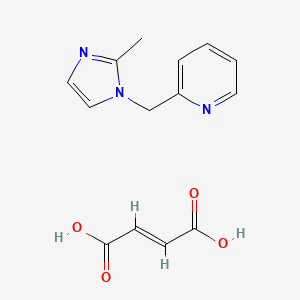
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)

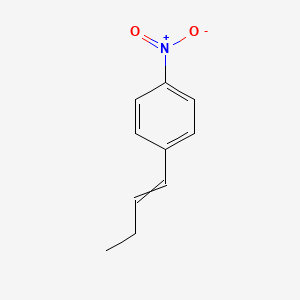
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
